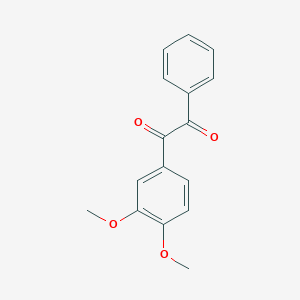
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzil core with two aromatic rings substituted with methoxy groups, making it a subject of interest in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzil in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Diols or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in photochemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with DNA .
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: A related compound with similar methoxy substitutions but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Another compound with similar aromatic substitutions but different functional groups.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C16H14O4/c1-19-13-9-8-12(10-14(13)20-2)16(18)15(17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
MTMHGMFUQCGDIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


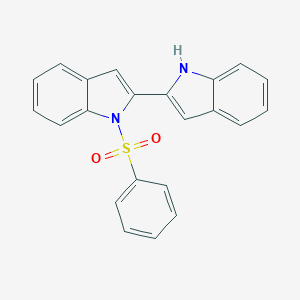
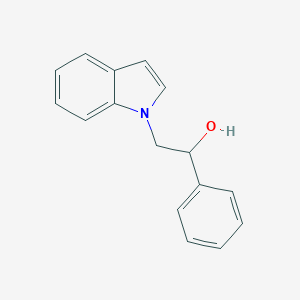
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)
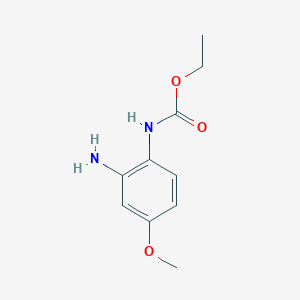
![8-(Acetylamino)-5-propylpyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493196.png)
methanol](/img/structure/B493198.png)
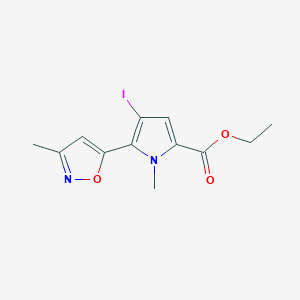
![ethyl 5-(benzylamino)-1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493200.png)
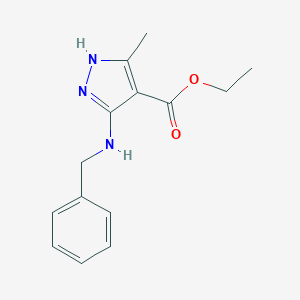
![1,5-dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B493202.png)
![N-[2-(4-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B493204.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B493208.png)

![ethyl 5-(benzylamino)-1-[(4-fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493210.png)
